molecular formula C13H8ClO3- B1466555 5-Chloro-2-hydroxyphenylbenzene carboxylate CAS No. 5876-98-2

5-Chloro-2-hydroxyphenylbenzene carboxylate

Cat. No. B1466555
CAS RN: 5876-98-2
M. Wt: 247.65 g/mol
InChI Key: OLXBNCSAXBFKHO-UHFFFAOYSA-M
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Description

5-Chloro-2-hydroxyphenylbenzene carboxylate (5-Cl-2-HPBC) is an organic chemical compound that is widely used in scientific research, laboratory experiments, and industrial applications. It is a colorless, water-soluble, and highly volatile compound. 5-Cl-2-HPBC is an important reagent in organic synthesis and is used in many chemical reactions. It is mainly used to synthesize other organic compounds, such as pharmaceuticals, dyes, and pesticides.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 5-Chloro-2-hydroxyphenylbenzene carboxylate serves as a reagent or a precursor in synthetic pathways. Its chlorinated and carboxylated phenyl rings are particularly useful in synthesizing more complex molecules or in facilitating certain reactions .

Biopharma Production

The compound finds application in the biopharmaceutical industry, where it may be involved in the synthesis of pharmaceuticals. Its structural components can be integral in forming active pharmaceutical ingredients (APIs) or intermediates .

Controlled Environment and Cleanroom Solutions

Due to its high purity levels, this compound is suitable for use in controlled environments such as cleanrooms. It can be used in the production of materials that require a high degree of cleanliness and absence of contaminants .

Substrate for Acid Phosphatase Estimation

2-(2-carboxyphenyl)-4-chlorophenolate: is used as a substrate in enzymatic assays to estimate the activity of acid phosphatase, an enzyme that plays a crucial role in various biological processes .

Analgesic and Anti-inflammatory Research

The compound has been studied for its potential use as an analgesic and anti-inflammatory agent. Its chemical structure allows it to interact with biological pathways that could lead to the development of new pain relief medications .

Coordination Chemistry

In coordination chemistry, this compound is used to synthesize novel polynuclear coordination compounds. These have potential applications in catalysis, magnetic materials, and as models for studying metalloenzymes .

Material Science

The structural properties of 5-Chloro-2-hydroxyphenylbenzene carboxylate make it a candidate for creating new materials with specific optical or electronic properties. It can be used in the development of advanced polymers, coatings, or other materials that require precise molecular engineering .

Mechanism of Action

    Target of Action

    The primary target of 5-Chloro-2-hydroxyphenylbenzene carboxylate is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis within specialized organelles called melanosomes .

    Mode of Action

    The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, thereby inhibiting its activity .

    Biochemical Pathways

    The inhibition of tyrosinase by 5-Chloro-2-hydroxyphenylbenzene carboxylate affects the melanin synthesis pathway . This pathway involves the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, the compound reduces melanin synthesis and deposition .

    Result of Action

    By inhibiting tyrosinase, 5-Chloro-2-hydroxyphenylbenzene carboxylate effectively reduces melanin levels . This can lead to a decrease in skin pigmentation, making the compound potentially useful in treating conditions related to hyperpigmentation .

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

properties

IUPAC Name

2-(2-carboxyphenyl)-4-chlorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXBNCSAXBFKHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxyphenylbenzene carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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